molecular formula C6H9N3O B3376322 N-[(1H-pyrazol-4-yl)methyl]acetamide CAS No. 1184541-34-1

N-[(1H-pyrazol-4-yl)methyl]acetamide

Cat. No. B3376322
CAS RN: 1184541-34-1
M. Wt: 139.16
InChI Key: VFAFDDVJGKOBTH-UHFFFAOYSA-N
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Description

“N-[(1H-pyrazol-4-yl)methyl]acetamide” is a chemical compound with the CAS Number: 1184541-34-1 . It has a molecular weight of 139.16 . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “N-[(1H-pyrazol-4-yl)methyl]acetamide” were not found, a related compound, N-aryl-N-(1H-pyrazol-3-yl) acetamide, has been synthesized using Ullmann and Ullmann-Finkelstein reactions . These reactions could potentially be adapted for the synthesis of “N-[(1H-pyrazol-4-yl)methyl]acetamide”.


Physical And Chemical Properties Analysis

“N-[(1H-pyrazol-4-yl)methyl]acetamide” is a powder at room temperature . It has a molecular weight of 139.16 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “N-[(1H-pyrazol-4-yl)methyl]acetamide”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . These compounds were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Insecticidal Activity

A series of novel flupyrimin derivatives containing an arylpyrazole core were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS . These compounds have shown potential as new insecticides to protect agricultural crops from damage .

Antibacterial, Anti-inflammatory, and Anti-cancer Activities

Pyrazole derivatives are known to exhibit a number of noteworthy biological properties including antibacterial, anti-inflammatory, and anti-cancer activities .

Analgesic and Anticonvulsant Activities

In addition to the above-mentioned properties, pyrazole derivatives also exhibit analgesic and anticonvulsant activities .

Anthelmintic and Antioxidant Activities

Pyrazole derivatives have also been found to possess anthelmintic and antioxidant properties .

Herbicidal Activity

Another interesting application of pyrazole derivatives is their use as herbicides .

Synthetical Utility

Pyrazole derivatives have valuable synthetical properties. They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Photophysical Properties

Pyrazole derivatives have demonstrated exceptional photophysical properties . These properties make them useful in various fields such as material science and industrial applications .

Safety and Hazards

The compound has been associated with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word associated with this compound is "Warning" .

Mechanism of Action

Target of Action

N-[(1H-pyrazol-4-yl)methyl]acetamide primarily targets specific enzymes and receptors within the body. These targets often include kinases and other proteins involved in signal transduction pathways. The exact targets can vary depending on the specific biological context and the compound’s intended therapeutic use .

Mode of Action

The compound interacts with its targets through binding to the active sites of enzymes or receptors. This binding can inhibit or activate the target proteins, leading to changes in their activity. For example, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby modulating downstream signaling pathways .

Biochemical Pathways

N-[(1H-pyrazol-4-yl)methyl]acetamide affects several biochemical pathways, particularly those involved in cell growth, apoptosis, and inflammation. By modulating the activity of key enzymes and receptors, the compound can alter the expression of genes and proteins involved in these pathways, leading to changes in cellular behavior and function .

Pharmacokinetics

The pharmacokinetics of N-[(1H-pyrazol-4-yl)methyl]acetamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed in the gastrointestinal tract, distributed widely throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of N-[(1H-pyrazol-4-yl)methyl]acetamide results in the inhibition or activation of specific signaling pathways. This can lead to various cellular effects, such as reduced proliferation of cancer cells, induction of apoptosis, or decreased inflammation. These effects are highly dependent on the specific targets and pathways involved .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[(1H-pyrazol-4-yl)methyl]acetamide. For instance, the compound may be more stable and effective at certain pH levels or temperatures, and its interaction with other drugs or biomolecules can enhance or inhibit its activity .

properties

IUPAC Name

N-(1H-pyrazol-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(10)7-2-6-3-8-9-4-6/h3-4H,2H2,1H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAFDDVJGKOBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1H-pyrazol-4-yl)methyl]acetamide

CAS RN

1184541-34-1
Record name N-[(1H-pyrazol-4-yl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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